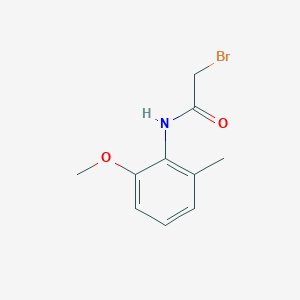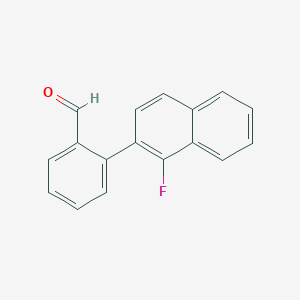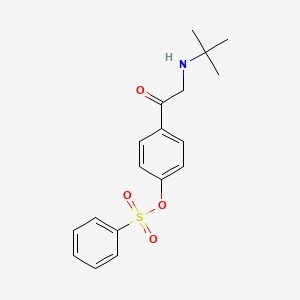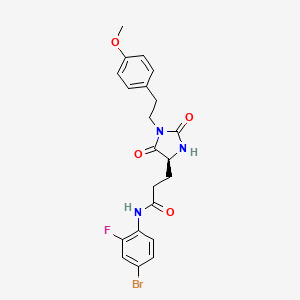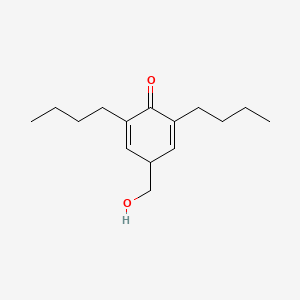
2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C15H24O2 It is characterized by the presence of two butyl groups and a hydroxymethyl group attached to a cyclohexa-2,5-dien-1-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one typically involves the alkylation of a cyclohexadienone precursor with butyl groups. The hydroxymethyl group can be introduced through a hydroxymethylation reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitution and functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common techniques used to isolate and purify the compound .
化学反応の分析
Types of Reactions
2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The cyclohexadienone ring can be reduced to a cyclohexanol derivative.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Formation of 2,6-Dibutyl-4-(carboxymethyl)cyclohexa-2,5-dien-1-one.
Reduction: Formation of 2,6-Dibutyl-4-(hydroxymethyl)cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing
作用機序
The mechanism of action of 2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexadienone
- 2,6-Di-tert-butyl-4-methyl-p-quinol
Uniqueness
2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one is unique due to the presence of butyl groups and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .
特性
CAS番号 |
920265-76-5 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
2,6-dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H24O2/c1-3-5-7-13-9-12(11-16)10-14(15(13)17)8-6-4-2/h9-10,12,16H,3-8,11H2,1-2H3 |
InChIキー |
QQSYAURAAITXBH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(C=C(C1=O)CCCC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12626230.png)
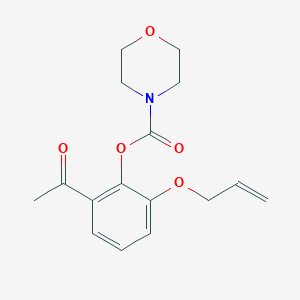
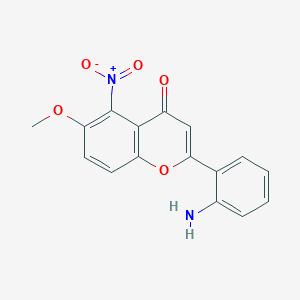
![1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine](/img/structure/B12626246.png)

![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine](/img/structure/B12626259.png)
![1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12626271.png)
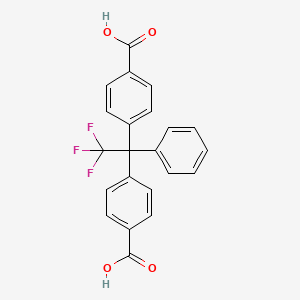
![1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide](/img/structure/B12626281.png)
![4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12626287.png)
